2-Amino-5-ethylbenzoic acid
Overview
Description
2-Amino-5-ethylbenzoic acid is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is a derivative of benzoic acid, where an amino group is substituted at the second position and an ethyl group at the fifth position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-ethylbenzoic acid can be synthesized through several methods. One common synthetic route involves the nitration of 5-ethylbenzoic acid, followed by reduction of the nitro group to an amino group . The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-ethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using strong oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling with phenols or amines.
Major Products Formed
Oxidation: 2-Nitro-5-ethylbenzoic acid.
Reduction: 2-Amino-5-ethylbenzyl alcohol.
Substitution: Azo compounds with various aromatic substituents.
Scientific Research Applications
2-Amino-5-ethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 2-Amino-5-ethylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access. The molecular targets and pathways involved vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzoic acid: Similar structure but with a methyl group instead of an ethyl group.
2-Amino-4-ethylbenzoic acid: Similar structure but with the ethyl group at the fourth position.
2-Amino-3-ethylbenzoic acid: Similar structure but with the ethyl group at the third position.
Uniqueness
2-Amino-5-ethylbenzoic acid is unique due to the specific positioning of the amino and ethyl groups on the benzene ring, which influences its chemical reactivity and biological activity. The ethyl group at the fifth position provides steric hindrance, affecting the compound’s interaction with other molecules and its overall stability .
Properties
IUPAC Name |
2-amino-5-ethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDCBHSYVIAATO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428904 | |
Record name | 2-amino-5-ethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2475-82-3 | |
Record name | 2-amino-5-ethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-ethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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